molecular formula C20H15ClFN5O2 B2605328 N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-46-5

N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2605328
CAS RN: 852450-46-5
M. Wt: 411.82
InChI Key: PXLWLRYZKDEICE-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrazolo[3,4-d]pyrimidin-4-one group, and a 3-chloro-4-methylphenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Anti-inflammatory Applications

A study presented the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2 compounds, including detailed investigations into their anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects, highlighting the chemical class's potential for developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Anticancer and Antimicrobial Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structures similar to the one inquired, has demonstrated promising in vitro antitumor activity against human breast adenocarcinoma cell lines and other cancer types. These findings suggest a potential for these compounds in cancer research and therapy development (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, some newly synthesized heterocycles incorporating antipyrine moiety showed antimicrobial activity, providing a basis for the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be investigated for various applications, given its complex structure and the functional groups it contains. Future research could focus on elucidating its physical and chemical properties, its reactivity, and its potential biological activity .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-12-2-5-14(8-17(12)21)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-6-3-13(22)4-7-15/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLWLRYZKDEICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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